3-Amino-4-[(2-hydroxyethyl)amino]phenol
Overview
Description
3-Amino-4-[(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C8H11NO2. It is a derivative of phenol, characterized by the presence of an amino group at the third position and a hydroxyethylamino group at the fourth position on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is further reacted with ethylene oxide to introduce the hydroxyethyl group, forming the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Catalysts: Catalysts such as palladium on carbon are used to facilitate the reduction step.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-Amino-4-[(2-hydroxyethyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(2-hydroxyethyl)amino]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. In biological systems, it can modulate signaling pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-[(2-hydroxyethyl)amino]phenol: Similar structure but with different positioning of functional groups.
3-Amino-4-hydroxyphenol: Lacks the hydroxyethyl group.
4-[(2-Hydroxyethyl)amino]phenol: Lacks the amino group at the third position.
Uniqueness
3-Amino-4-[(2-hydroxyethyl)amino]phenol is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Biological Activity
3-Amino-4-[(2-hydroxyethyl)amino]phenol, also known by its CAS number 1373232-77-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a hydroxyethylamino substituent on a phenolic ring. Its molecular structure can be represented as follows:
This compound's solubility in water and its ability to form hydrogen bonds are significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that this compound effectively scavenged free radicals, indicating its potential role in preventing oxidative stress-related diseases .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while having minimal effects on normal cells. This selectivity suggests its potential as a lead compound for anticancer drug development .
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyethylamino group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and enzymes.
- Redox Reactions : The phenolic structure allows participation in redox reactions, influencing cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and microbial resistance .
Study on Antimicrobial Effects
A recent study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting the compound's potential as a new antimicrobial agent.
Clinical Implications in Cancer Treatment
In another study focusing on cancer treatment, researchers explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. This mechanism underscores the compound's promise in developing targeted cancer therapies .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGINJFGPMLBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267339 | |
Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-77-9 | |
Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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